N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide
Description
Properties
IUPAC Name |
N-ethyl-4-hydroxy-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-2-14-9(16)7-4-3-6(15)5-8(7)17-10(11,12)13/h3-5,15H,2H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKUZGFBZCGLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-hydroxybenzoic acid with ethylamine under acidic conditions to yield N-ethyl-4-hydroxybenzamide.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a trifluoromethoxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Formation of N-ethyl-4-oxo-2-trifluoromethoxy-benzamide
Reduction: Formation of N-ethyl-4-hydroxy-2-trifluoromethoxy-benzylamine
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following benzamide derivatives share partial structural similarity with N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide:
Key Observations:
- Trifluoromethoxy Group : Present in all listed compounds, this group increases metabolic stability and lipophilicity, as seen in its role in pesticides (e.g., diflufenican ).
- Amide Substitution : The ethyl group in the target compound may reduce steric hindrance compared to bulkier substituents like dimethylamide or thiophene-containing chains .
Spectroscopic and Physical Properties
Infrared (IR) Spectroscopy:
- Target Compound (Hypothetical) : Expected IR bands include:
- N,N-Dimethyl-4-(trifluoromethoxy)benzamide :
- ν(C=O) at 170.4 ppm (¹³C NMR), confirming amide formation.
- Aromatic protons at δ 7.41–7.49 ppm (¹H NMR).
Nuclear Magnetic Resonance (NMR):
Biological Activity
N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethoxy group, which enhances its lipophilicity and ability to penetrate cellular membranes. The hydroxy group allows for the formation of hydrogen bonds, which can modulate the activity of various enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group increases the compound's stability and reactivity, while the hydroxy group can engage in hydrogen bonding with active sites on target proteins:
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for regulating blood sugar levels. In vitro studies have shown that derivatives of aminobenzamide scaffolds exhibit varying degrees of DPP-IV inhibition, suggesting that related compounds may share similar properties .
- Cancer Therapeutics : Research indicates that this compound may possess anticancer properties. Compounds with similar structural features have demonstrated cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells .
In Vitro Studies
A series of in vitro evaluations have been conducted to assess the biological activity of this compound:
Case Studies
- DPP-IV Inhibitors : A study utilizing computer-aided drug design identified several N-substituted aminobenzamides that inhibited DPP-IV more effectively than existing treatments. This suggests that this compound could be explored further as a DPP-IV inhibitor .
- Anticancer Activity : In a recent evaluation, several derivatives were synthesized and tested against cancer cell lines. The presence of the trifluoromethoxy group was noted to enhance the cytotoxic effects compared to non-fluorinated analogs, indicating a potential pathway for developing new anticancer agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key observations include:
- Trifluoromethoxy Group : Enhances potency by improving lipophilicity and binding affinity to target enzymes.
- Hydroxy Group : Facilitates interactions through hydrogen bonding, crucial for enzyme modulation.
Q & A
Q. What are the optimized synthetic routes for N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide, and how can purity be maximized?
The synthesis involves multi-step reactions under controlled conditions. Key steps include:
- Acylation : Reacting hydroxylamine derivatives (e.g., O-benzyl hydroxylamine hydrochloride) with acyl chlorides (e.g., p-trifluoromethylbenzoyl chloride) in dichloromethane with a base (e.g., potassium carbonate) .
- Purification : Use of inert conditions (e.g., Schlenk flasks) and immediate processing of intermediates to avoid decomposition. Sodium pivalate purity is critical; anhydrous forms yield higher product purity .
- Hazard Mitigation : Pre-reaction risk assessments for reagents like trichloroisocyanuric acid and p-trifluoromethylbenzoyl chloride, which require ventilation and PPE .
Q. What precautions are necessary for handling and storing this compound?
- Thermal Sensitivity : Differential Scanning Calorimetry (DSC) reveals decomposition upon heating. Store at ≤ –20°C in amber vials to prevent light/heat degradation .
- Mutagenicity : Ames II testing shows mutagenicity comparable to benzyl chloride. Use fume hoods and avoid direct skin contact .
- Reactivity : Avoid prolonged exposure to moisture or oxygen, which may hydrolyze the trifluoromethoxy group .
Q. Which analytical methods are most effective for structural characterization?
- Spectroscopy : H/C NMR and IR confirm functional groups (e.g., hydroxy, trifluoromethoxy) and regiochemistry. For example, N-benzyloxy analogs show distinct amide carbonyl peaks at ~168 ppm in C NMR .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving hydrogen bonding networks involving the hydroxy and benzamide groups .
Advanced Research Questions
Q. How can mechanistic studies elucidate reaction pathways for derivatization?
- Anomeric Amide Reactivity : The compound’s N-acyloxy-N-alkoxyamide structure undergoes HERON (Heterolytic Ring-Opening Nitration) reactions under thermal stress, producing nitrenes or radical intermediates. Computational studies (e.g., DFT) can model transition states .
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) at the hydroxy position require protection/deprotection strategies to avoid side reactions .
Q. How does stability vary under different experimental conditions?
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance stability compared to ethers, which may induce radical decomposition .
- pH-Dependent Degradation : The hydroxy group undergoes acid-catalyzed hydrolysis (e.g., in HCl/THF), forming carboxylic acid byproducts. Monitor via HPLC at 254 nm .
Q. How can contradictions in spectral or crystallographic data be resolved?
- Data Validation : Cross-reference NMR shifts with analogous compounds (e.g., N-benzyloxy-4-trifluoromethylbenzamide) . For crystallography, use SHELX’s twin refinement (TWIN/BASF) for high-resolution data with possible twinning .
- Dynamic Effects : Variable-temperature NMR can clarify conformational exchange broadening in the ethyl group .
Q. What strategies assess mutagenicity and metabolic stability?
- Ames Testing : Compare mutagenic potency to structurally related anomeric amides (e.g., N-acetoxy-N-ethoxybenzamide) using Salmonella typhimurium strains .
- Metabolic Profiling : Incubate with liver microsomes and analyze via LC-MS to identify oxidative metabolites (e.g., hydroxylation at the ethyl group) .
Q. How can computational modeling guide derivative design?
- Docking Studies : Use PubChem 3D conformers (e.g., CID 1455359) to predict binding to targets like kinases or GPCRs. The trifluoromethoxy group enhances lipophilicity (cLogP ~3.2) .
- ADME Prediction : Tools like SwissADME estimate bioavailability (%F >50%) and blood-brain barrier penetration (logBB <0.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
